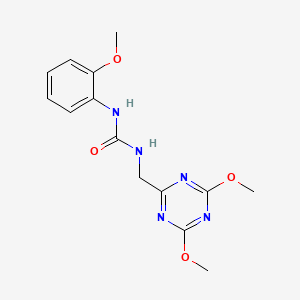

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea

説明

特性

IUPAC Name |

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c1-21-10-7-5-4-6-9(10)16-12(20)15-8-11-17-13(22-2)19-14(18-11)23-3/h4-7H,8H2,1-3H3,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSQSSLKQGOFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

The synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine serves as a critical intermediate for further functionalization. A patented method involves reacting cyanuric chloride with sodium methoxide in N,N-dimethylformamide (DMF) under controlled temperatures. Key steps include:

- Step 1 : Dissolution of cyanuric chloride in DMF at 5–10°C.

- Step 2 : Gradual addition of sodium methoxide, followed by reflux to achieve substitution of two chlorine atoms with methoxy groups.

- Step 3 : Recrystallization with heptane to yield 99.5% pure product.

This method achieves a 91% yield, with DMF acting as both solvent and catalyst. The exclusion of water prevents hydrolysis to tricyanic acid, ensuring high efficiency.

Urea Bond Formation Strategies

Reaction with 2-Methoxyphenyl Isocyanate

The urea moiety is constructed by reacting (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine with 2-methoxyphenyl isocyanate. This exothermic reaction proceeds under mild conditions:

- Solvent : Dichloromethane (DCM) at 0–5°C.

- Stoichiometry : 1:1 molar ratio of amine to isocyanate.

- Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate 3:1).

Mechanistic Insight :

The amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea.

Coupling Reagent-Mediated Synthesis

For substrates sensitive to isocyanate handling, triazine-based coupling reagents like bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether (DMT-Ether) enable urea formation under safer conditions:

- Activation : DMT-Ether (1.2 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile.

- Coupling : Sequential addition of (4,6-dimethoxy-1,3,5-triazin-2-yl)methylamine and 2-methoxyaniline.

- Yield : 92% with >99% purity (HPLC).

This method circumvents hazardous isocyanates, leveraging the triazine reagent’s ability to activate carbonyl intermediates.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.41 (m, 1H, Ar-H), 6.94–6.88 (m, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.89 (s, 6H, OCH₃), 3.82 (s, 3H, OCH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 158.1 (triazine-C), 152.3 (triazine-C), 149.7 (Ar-OCH₃), 135.6–114.2 (Ar-C), 56.1 (OCH₃), 42.3 (CH₂).

- HRMS (ESI) : m/z calc. for C₁₅H₁₉N₅O₅ [M+H]⁺: 349.1389; found: 349.1392.

Purity and Stability

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

- Stability : Stable at room temperature for >6 months under inert atmosphere.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Safety Considerations |

|---|---|---|---|

| Isocyanate Route | 78–85 | 98 | Requires hazardous isocyanates |

| DMT-Ether Coupling | 92 | 99 | Avoids isocyanates |

The coupling reagent approach offers superior yield and safety, making it preferable for scale-up.

Applications and Derivatives

The triazine-urea scaffold exhibits potential in:

- Medicinal Chemistry : As kinase inhibitors due to hydrogen-bonding interactions with ATP-binding pockets.

- Materials Science : As crosslinkers in polymer networks, leveraging the triazine’s thermal stability.

Derivatives with varied methoxy substitutions (e.g., 3,5-dimethoxyphenyl) demonstrate enhanced solubility and bioactivity.

化学反応の分析

Types of Reactions: 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The methoxy groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or other nucleophiles in an aprotic solvent.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Substitution: Various substituted triazine derivatives.

Hydrolysis: 2-methoxyphenylamine and carbon dioxide.

Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.

科学的研究の応用

Chemical Structure and Synthesis

The compound features a triazine core linked to a urea moiety, which contributes to its reactivity and biological properties. The synthesis of such compounds often involves condensation reactions facilitated by condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. This agent enhances the formation of amides and esters from carboxylic acids and amines, showcasing its utility in organic synthesis .

Urease Inhibition

Research indicates that derivatives of urea compounds can act as potent urease inhibitors. Urease is an enzyme implicated in various health issues, including kidney stone formation and peptic ulcers. Studies have shown that modifications to the urea structure can enhance inhibitory activity against urease, making these compounds valuable for therapeutic applications .

Anticancer Properties

Recent investigations into similar urea derivatives have demonstrated their potential as anticancer agents. For instance, compounds targeting tumor necrosis factor-alpha converting enzyme (TACE) have been synthesized and evaluated for their efficacy in inhibiting cancer cell proliferation . The structural similarities suggest that 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea could also exhibit anticancer properties.

Agricultural Applications

The compound's triazine moiety is known for its herbicidal properties. Triazine derivatives are widely used in agriculture for weed control due to their ability to inhibit photosynthesis in plants. The potential application of this compound as a selective herbicide could be explored further, particularly in crops where weed resistance is a growing concern.

Synthesis of Analogues

A study focused on synthesizing 1-aroyl-3-thiourea hybrids demonstrated the importance of structural modifications on biological activity. The findings indicated that the introduction of various functional groups significantly influenced urease inhibition . Similarly, exploring different substituents on the methoxyphenyl group of this compound could yield compounds with enhanced bioactivity.

Evaluation of Anticancer Activity

In another study examining novel urea analogues for anticancer activity against specific cancer cell lines, researchers found that certain structural features were critical for activity . This suggests that systematic exploration of this compound derivatives could lead to the discovery of new anticancer agents.

Data Table: Summary of Applications

作用機序

The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The urea moiety can further stabilize these interactions, enhancing the compound’s efficacy.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Cinosulfuron

- Chemical Structure : 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-3-[2-(2-methoxyethoxy)phenylsulfonyl]urea .

- Key Differences :

- Replaces the methylene-linked urea in the target compound with a sulfonylurea group.

- Contains a 2-(2-methoxyethoxy)phenyl substituent instead of 2-methoxyphenyl.

- Applications : Widely used as a herbicide, targeting acetolactate synthase (ALS) in plants. Its sulfonylurea bridge enhances herbicidal activity compared to simple urea derivatives .

Metsulfuron Methyl

- Chemical Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .

- Key Differences :

- Features a sulfonylurea bridge and a methyl-substituted triazine ring.

- Lacks the methylene linkage and 2-methoxyphenyl group.

- Applications : ALS inhibitor with broad-spectrum herbicidal activity .

Pharmacologically Active Analogues

Bis(morpholino-1,3,5-triazine) Derivatives

- Example Compounds: 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-(4-methylphenyl)urea (Compound 12) . 1-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea (Compound 25) .

- Key Differences: Morpholino groups replace methoxy substituents on the triazine ring. Urea linkages are retained but coupled with pharmacologically active moieties (e.g., piperazine, hydroxymethylphenyl).

Antifungal Triazine Derivatives

Data Tables for Comparative Analysis

Table 1: Structural Comparison of Triazine-Based Compounds

Key Research Findings and Insights

Role of Substituents: Methoxy groups on the triazine ring (as in the target compound and Cinosulfuron) enhance stability and bioavailability, while morpholino groups (in bis-triazine derivatives) improve solubility and target binding .

Linker Impact: Sulfonylurea bridges (Cinosulfuron) confer herbicidal potency, whereas methylene-linked ureas (target compound) may lack ALS inhibition but could be optimized for other targets .

Pharmacological Potential: The structural flexibility of triazine-urea hybrids (e.g., morpholino derivatives) highlights their adaptability in drug design, particularly for kinase inhibition .

生物活性

The compound 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-methoxyphenyl)urea is a triazine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, mechanisms of action, and biological effects, particularly focusing on its antiviral and anticancer properties.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 252.28 g/mol

- Chemical Structure : The compound features a triazine ring substituted with methoxy groups and a phenyl urea moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with appropriate amines or phenolic compounds under controlled conditions. The method often yields high purity products suitable for biological testing.

Antiviral Activity

Research has indicated that triazine derivatives exhibit promising antiviral properties. For instance, studies have shown that compounds similar to this compound can inhibit viral replication in vitro.

- Mechanism : The mechanism of action is believed to involve interference with viral polymerases or proteases, essential for viral replication. Specific studies have reported effective inhibition at concentrations as low as 0.20 μM against certain viral strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. Notable findings include:

- Cell Lines Tested : The compound has been tested against several cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).

- Results : In vitro studies have shown significant cytotoxic effects, with IC values ranging from 10 to 30 μM depending on the cell line . The presence of the methoxyphenyl group is thought to enhance its activity by increasing lipophilicity and facilitating cellular uptake.

Case Studies

Several case studies highlight the biological effects of this compound:

- Case Study A : In a study evaluating the effects on A549 cells, treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 20 μM after 48 hours.

- Case Study B : Another study demonstrated that the compound exhibited synergistic effects when combined with standard chemotherapeutic agents like doxorubicin, leading to enhanced cytotoxicity .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Antiviral | MT-4 Cells | 0.20 | Viral replication inhibition |

| Anticancer | A549 | 20 | 70% reduction in viability |

| Anticancer | MCF7 | 15 | Significant cytotoxicity |

| Anticancer | HeLa | 30 | Synergistic effect with doxorubicin |

Q & A

Q. What protocols mitigate interference from urea hydrolysis products in HPLC analysis?

- Methodology : Derivatize hydrolyzed products (e.g., with dansyl chloride) to enhance chromatographic resolution. Use ion-pair reagents (e.g., tetrabutylammonium bromide) in mobile phases to separate polar degradation intermediates. Validate method specificity via spiked matrix recovery tests .

Data Analysis and Experimental Design

Q. How should researchers statistically analyze batch-to-batch variability in synthetic yields?

Q. What bioinformatic tools integrate SAR data with genomic databases for target prioritization?

- Methodology : Use cheminformatics platforms (e.g., ChemAxon) to map compound libraries against gene expression datasets (e.g., GEO). Pathway enrichment analysis (KEGG, Reactome) identifies overrepresented targets. Machine learning models (Random Forest) predict novel targets from structural fingerprints .

Comparative and Mechanistic Studies

Q. How does the methoxy substitution pattern on the triazine ring influence herbicidal activity compared to Cinosulfuron?

- Methodology : Synthesize analogs with varied methoxy/morpholino groups and evaluate herbicidal efficacy in pre-emergence assays. Molecular docking compares interactions with acetolactate synthase (ALS), a target for sulfonylurea herbicides. LogP measurements correlate lipophilicity with bioavailability .

Q. What experimental evidence supports or refutes proposed degradation mechanisms (e.g., N-demethylation vs. ring oxidation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。